molecular formula C22H25ClN2O2 B2916041 3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109283-87-4

3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2916041
CAS No.: 2109283-87-4
M. Wt: 384.9
InChI Key: ZMCAFLDXXJFBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TRKB), the primary receptor for brain-derived neurotrophic factor (BDNF) (source) . Its primary research value lies in the specific and direct activation of BDNF/TRKB signaling, a central pathway critical for neuronal survival, differentiation, and synaptic plasticity. This compound enables researchers to probe the mechanisms underlying learning and memory, and to investigate potential therapeutic strategies for a range of neurological disorders, including depression, Alzheimer's disease, and other neurodegenerative conditions, without the pharmacokinetic complexities associated with the BDNF protein itself (source) . By mimicking the neurotrophic effects of BDNF, this TRKB agonist serves as a crucial tool for dissecting synaptic function and for screening compounds that modulate this high-value signaling pathway in preclinical models.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-15-12-16(5-9-20(15)23)6-10-22(26)25-17-7-8-18(25)14-19(13-17)27-21-4-2-3-11-24-21/h2-5,9,11-12,17-19H,6-8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCAFLDXXJFBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential pharmacological applications. This article examines its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic ring : The 4-chloro-3-methylphenyl group contributes to the lipophilicity and potential interactions with various biological targets.
  • Bicyclic system : The azabicyclo[3.2.1]octane framework is significant for its influence on receptor binding.
  • Pyridine moiety : This component may enhance interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H24ClN2O
Molecular Weight344.86 g/mol
LogP3.5
SolubilityModerately soluble in DMSO

Research indicates that the compound interacts primarily with α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in several neurobiological processes, including cognition, inflammation modulation, and neuroprotection.

  • Receptor Agonism : The compound acts as an agonist at α7 nAChRs, leading to increased intracellular calcium levels and subsequent activation of signaling pathways associated with neuroprotection and anti-inflammatory effects .
  • Inhibition of Phospholipase A2 : Studies have shown that similar compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism and cellular signaling . This inhibition may contribute to the compound's therapeutic effects.

Therapeutic Potential

The biological activity of this compound suggests several potential therapeutic applications:

  • Neurodegenerative Diseases : Given its interaction with nAChRs, it may be beneficial in treating conditions like Alzheimer's disease and schizophrenia by enhancing cholinergic signaling.
  • Anti-inflammatory Properties : By modulating inflammatory responses through nAChR pathways, it could be explored for conditions characterized by chronic inflammation.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of similar compounds on neuronal cell lines exposed to oxidative stress, compounds with structural similarities demonstrated significant reductions in cell death and oxidative damage markers . The proposed mechanism involved enhanced activation of nAChRs leading to increased expression of neuroprotective factors.

Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory effects of compounds targeting nAChRs in a model of acute lung injury. Results indicated that these compounds reduced pro-inflammatory cytokine levels (e.g., TNF-alpha, IL-6) and improved lung function metrics . The findings suggest that the compound could be effective in managing inflammatory diseases.

Comparison with Similar Compounds

Research Findings and Implications

  • Antibacterial Potential: Derivatives with 4-chlorophenyl groups (e.g., ) demonstrated in vitro activity against Gram-positive bacteria, suggesting the target compound may share similar properties .
  • CNS Targeting: RTI-371's cannabinoid receptor binding highlights the tropane scaffold's versatility in CNS drug design, though the target compound’s pyridinyloxy group may redirect activity toward other receptors (e.g., serotonin or dopamine) .
  • Metabolic Stability : The trifluoromethyl group in and chloro substituents in the target compound may confer resistance to hepatic cytochrome P450 enzymes, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.